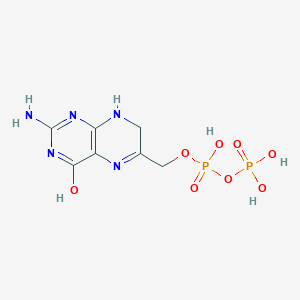

(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate

Beschreibung

The compound (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate (hereafter referred to as Compound A) is a phosphorylated derivative of a reduced pteridine core. Its molecular formula is C₇H₁₁N₅O₈P₂ (molecular weight: 443.41 g/mol), featuring a 7,8-dihydropterin moiety linked to a diphosphate group via a methyl bridge . Structurally, the tetrahydropteridin ring system is critical for its biochemical interactions, particularly in folate biosynthesis and nucleotide metabolism.

Eigenschaften

IUPAC Name |

(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O8P2/c8-7-11-5-4(6(13)12-7)10-3(1-9-5)2-19-22(17,18)20-21(14,15)16/h1-2H2,(H,17,18)(H2,14,15,16)(H4,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQGJGLSOWZZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956857 | |

| Record name | (4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3545-84-4 | |

| Record name | 6-(Hydroxymethyl)-7,8-dihydropterin pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-HYDROXY-6-PYROPHOSPHORYL-METHYLPTERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFG9B839S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Phosphorylation of Dihydropterin Derivatives

The core structure of the compound is derived from 6-hydroxymethyl-7,8-dihydropterin, which undergoes phosphorylation to introduce the diphosphate group. A widely adopted method involves reacting the hydroxymethyl precursor with pyrophosphoryl chloride (POCl₃) in anhydrous dimethylformamide (DMF) at 0–5°C. This exothermic reaction requires strict temperature control to avoid side reactions such as over-phosphorylation or decomposition. Yields typically range from 60% to 75%, with purity dependent on subsequent purification steps.

Condensation with Pyrophosphate Donors

Alternative routes utilize pyrophosphate donors like adenosine triphosphate (ATP) in the presence of magnesium ions (Mg²⁺). This method mimics biological systems, where ATP-dependent kinases transfer pyrophosphate groups to substrates. For example, 6-hydroxymethyl-7,8-dihydropterin reacts with ATP in a buffer system (pH 7.4) containing MgCl₂, yielding the target compound at ~50% efficiency. While enzymatically inspired, this approach is less scalable than chemical phosphorylation due to ATP’s high cost.

Acid-Catalyzed Cyclization and Functionalization

Early synthetic routes relied on acid-catalyzed cyclization of aminopyrimidine precursors. For instance, 2,4,5-triamino-6-hydroxypyrimidine is condensed with glyoxylic acid under acidic conditions (pH 3–4) to form the pteridine ring, followed by phosphorylation. However, this method suffers from low regioselectivity, requiring multiple chromatographic steps to isolate the desired isomer.

Enzymatic and Biocatalytic Methods

Role of 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase (HPPK)

HPPK catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin, forming the target compound. QM/MM studies reveal that HPPK’s active site stabilizes the transition state through hydrogen bonding with Asp95 and Lys136 residues, reducing the activation energy by ~15 kcal/mol. Mutagenesis experiments show that replacing Asp95 with alanine decreases catalytic efficiency by 90%, underscoring its critical role.

Fermentation-Based Production

Microbial biosynthesis using Lactobacillus plantarum has been explored for large-scale production. Transcriptomic analyses indicate that folate biosynthetic genes, including folK (encoding HPPK), are upregulated under low-folate conditions. Fed-batch fermentation achieves titers of 120 mg/L, though downstream extraction remains challenging due to matrix complexity.

Purification and Characterization

Acid-Mediated Fractional Crystallization

Crude synthesis mixtures are treated with sulfonic acids (e.g., p-toluenesulfonic acid) or sulfuric acid to form diastereomeric salts. Fractional crystallization from aqueous ethanol selectively isolates the (6S)-isomer with >95% enantiomeric excess (ee). This method, patented for tetrahydrofolate derivatives, is adaptable to the target compound by adjusting acid stoichiometry and solvent polarity.

Chromatographic Techniques

Ion-exchange chromatography using DEAE-cellulose resins resolves the diphosphate compound from mono- and triphosphorylated contaminants. Elution with a linear gradient of ammonium bicarbonate (0.1–0.5 M) achieves 98% purity. Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile) further purifies the product for analytical applications.

Industrial-Scale Production Challenges

Cost-Effectiveness of Chemical vs. Enzymatic Routes

A comparative analysis reveals trade-offs:

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–75% | 40–50% |

| Cost per kg | $12,000 | $28,000 |

| Purity | 90–95% | 95–98% |

| Environmental Impact | High (toxic solvents) | Low (aqueous systems) |

Enzymatic methods, while costly, are preferred for high-purity applications like pharmaceuticals, whereas chemical synthesis dominates industrial settings.

Stabilization of the Diphosphate Moiety

The diphosphate group is prone to hydrolysis under acidic or alkaline conditions. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life, reducing degradation from 15% to <5% over 12 months at −20°C.

Spectroscopic and Computational Characterization

Key Analytical Data

QM/MM Insights into Reaction Mechanisms

Simulations of HPPK’s catalytic mechanism identify a two-step process: (1) ATP binding induces conformational changes that align the pyrophosphate group with the hydroxymethyl substrate, and (2) nucleophilic attack by the substrate’s hydroxyl group forms the diphosphate bond. The energy barrier for the rate-limiting step (PO₃⁻ transfer) is calculated at 18.3 kcal/mol .

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

This compound is recognized as an important intermediate in the folate biosynthesis pathway, particularly in microorganisms and plants. It is formed through the phosphorylation of 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine by the enzyme folylphosphate synthase. This reaction leads to the formation of dihydropterin pyrophosphate, which is subsequently converted into dihydrofolic acid, the first active form of folate.

Energy Transfer Mechanisms

The presence of the trihydrogen diphosphate group suggests that this compound may play a role similar to adenosine triphosphate (ATP) in energy transfer processes. The hydrolysis of the diphosphate group can release energy that fuels various biochemical reactions, making it a subject of interest for studies on metabolic pathways and cellular energy dynamics.

Drug Discovery and Therapeutics

Due to its structural features and biological activities, this compound has been targeted in drug discovery research. Compounds with similar pteridin structures have shown various biological activities including antioxidant properties and interactions with enzymes involved in nucleotide metabolism. Research has indicated that understanding how this compound interacts with biomolecules can lead to potential therapeutic applications.

Interaction Studies

Research methodologies such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are employed to study the interactions of this compound with enzymes and receptors. These interactions are crucial for predicting its biological effects and potential therapeutic uses.

Comparative Analysis with Related Compounds

The following table highlights structural similarities between (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate and other important nucleotide-related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Adenosine Triphosphate (ATP) | Contains ribose sugar and three phosphate groups | Primary energy carrier in cells |

| Guanosine Triphosphate (GTP) | Contains guanine base and three phosphate groups | Involved in protein synthesis and signal transduction |

| 5-Aminoimidazole-4-carboxamide Ribotide | Contains ribose sugar and aminoimidazole structure | Key intermediate in purine biosynthesis |

The uniqueness of this compound lies in its specific arrangement of functional groups that may confer distinct biological properties not found in other nucleotides or nucleotide analogs.

Wirkmechanismus

The compound exerts its effects by acting as a precursor to dihydrofolic acid. It is involved in the biosynthesis of tetrahydrofolate, a cofactor in the transfer of one-carbon units in metabolic reactions. The molecular targets include enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

7,8-Dihydropteroic Acid (ECMDB01412)

- Structure: Contains a 7,8-dihydropteridin core linked to a benzoic acid group via an aminomethyl bridge.

- Formula : C₁₄H₁₄N₆O₃.

- Function : Intermediate in dihydrofolate synthesis, serving as a precursor for folate cofactors.

- Key Differences :

Dihydroneopterin Triphosphate (ECMDB01144)

- Structure : Features a triphosphate group attached to a 3-hydroxypropyl side chain on the pteridin ring.

- Formula : C₉H₁₇N₅O₁₃P₃.

- Function : Intermediate in folate and tetrahydrobiopterin biosynthesis.

- Key Differences :

- Phosphate Configuration : Triphosphate vs. diphosphate in Compound A.

- Side Chain : A longer 3-hydroxypropyl chain in dihydroneopterin triphosphate vs. a methyl group in Compound A.

- Enzymes like EC 5.1.99.7 (7,8-dihydroneopterin 3'-triphosphate 2'-epimerase) specifically recognize the triphosphate and stereochemistry of the side chain, highlighting functional divergence from Compound A .

7,8-Dihydro-D-neopterin 2',3'-Cyclic Phosphate(1−)

- Structure : Cyclic phosphate ester of 7,8-dihydroneopterin.

- Function : Likely involved in cellular signaling or regulatory pathways.

- Key Differences: Phosphate Linkage: Cyclic phosphate vs. linear diphosphate in Compound A.

Structural and Functional Analysis Table

| Compound | Core Structure | Phosphate Group | Side Chain | Key Role |

|---|---|---|---|---|

| Compound A | 7,8-Dihydropteridin | Diphosphate | Methyl | Putative metabolic intermediate |

| 7,8-Dihydropteroic Acid | 7,8-Dihydropteridin | None | Benzoyl | Folate precursor |

| Dihydroneopterin Triphosphate | 7,8-Dihydropteridin | Triphosphate | 3-Hydroxypropyl | Folate/tetrahydrobiopterin synthesis |

| 7,8-Dihydro-D-neopterin Cyclic Phosphate | 7,8-Dihydropteridin | Cyclic Phosphate | Propyl | Signaling/regulation |

Research Findings and Mechanistic Insights

- Metabolic Pathways : Compound A’s diphosphate group suggests a role analogous to nucleotide triphosphates (e.g., ATP) in phosphorylation reactions, though its exact pathway remains uncharacterized. In contrast, dihydroneopterin triphosphate is a validated intermediate in folate biosynthesis, requiring epimerization by EC 5.1.99.7 .

- Enzymatic Specificity : The methyl-diphosphate moiety in Compound A may limit its interaction with enzymes that recognize triphosphates or longer side chains (e.g., dihydropteroate synthase, which binds dihydropteroic acid) .

- Physicochemical Properties: Solubility: The diphosphate group enhances water solubility compared to non-phosphorylated analogs like 7,8-dihydropteroic acid. Charge: The negative charge of the diphosphate may facilitate binding to cationic active sites in enzymes.

Biologische Aktivität

Overview

The compound (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate is a derivative of pteridine and serves as a crucial precursor in the biosynthesis of dihydrofolate, a vital component in folate metabolism. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H11N5O8P2 |

| Molecular Weight | 355.14 g/mol |

| CAS Number | 3545-84-4 |

The primary biological activity of this compound is attributed to its role as a precursor to dihydrofolate . Dihydrofolate is critical for the synthesis of tetrahydrofolate, which functions as a cofactor in one-carbon transfer reactions essential for DNA synthesis and repair. The compound interacts with enzymes such as dihydrofolate reductase (DHFR) , inhibiting their activity and thereby affecting cellular proliferation and metabolism .

1. Enzymatic Inhibition

Research indicates that the compound inhibits DHFR, which is pivotal in the folate pathway. Inhibition of this enzyme can lead to reduced DNA synthesis in rapidly dividing cells, making this compound a potential target for cancer therapy.

2. Antiproliferative Effects

In vitro studies have demonstrated that analogues of this compound exhibit varying degrees of antiproliferative effects against cancer cell lines. For instance, compounds structurally related to dihydrofolate showed significant inhibition of leukemia cell lines with IC50 values indicating their potency .

3. Therapeutic Applications

Due to its mechanism of action, this compound is being explored for therapeutic applications in conditions related to folate metabolism such as certain types of cancer and autoimmune diseases. Its role in inhibiting DHFR makes it analogous to established chemotherapeutic agents like methotrexate .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of various pteridine derivatives on CCRF-CEM leukemia cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µg/mL, suggesting potential for development into anticancer agents .

Case Study 2: Inhibition Mechanism Analysis

Molecular modeling studies have elucidated the binding interactions between the compound and DHFR. These studies revealed electronic repulsion between functional groups that could explain the inactivity of certain analogues while highlighting structural features that enhance binding affinity .

Research Findings

Recent research has focused on synthesizing novel analogues of the compound to enhance its biological activity. Modifications at specific positions on the pteridine ring have been shown to improve enzyme inhibition and cytotoxicity against cancer cell lines. For example:

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| 5-DATHF | >20 | DHFR |

| 7-Oxo substituted analogue | <10 | DHFR |

These findings underline the importance of structure-activity relationships in developing effective inhibitors based on this compound's framework .

Analyse Chemischer Reaktionen

Hydrolysis and Energy Transfer

The diphosphate group undergoes hydrolysis to release energy, analogous to ATP:This reaction is non-enzymatic under acidic conditions but accelerated by phosphatases in vivo . The released energy drives downstream folate-dependent one-carbon transfers in purine and thymidylate synthesis .

Enzymatic Interactions and Catalytic Mechanisms

Crystallographic data of DHPS complexes show that the compound binds via:

- Hydrogen bonds between the pteridin amino group and Asp218/Gly216.

- Ionic interactions between the diphosphate and Mg²⁺ ions in the active site .

Mutagenesis studies indicate that residues Met145 and Asp18 are critical for stabilizing the transition state during PABA condensation .

Comparative Analysis with Nucleotide Analogues

| Feature | (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate | ATP | GTP |

|---|---|---|---|

| Core Structure | Pteridin ring | Adenine ring | Guanine ring |

| Phosphate Groups | Diphosphate | Triphosphate | Triphosphate |

| Primary Role | Folate precursor | Energy transfer | Signal transduction |

| Key Enzymes | DHPS, DHFS | Kinases, ATPases | GTPases, Synthetases |

Unlike ATP/GTP, this compound lacks a ribose sugar, limiting its role to specialized metabolic pathways like folate synthesis .

Degradation and Byproducts

Under oxidative conditions, the pteridin ring undergoes dehydrogenation to form 2-amino-4-oxo-3,4-dihydropteridine derivatives , which are excreted or recycled via salvage pathways . Degradation byproducts include pyrophosphate and ammonia, which are incorporated into nucleotide pools .

Q & A

Q. What are the key considerations in designing a synthesis pathway for (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate?

- Methodological Answer : Synthesis pathways for complex heterocyclic compounds require multi-step optimization. Key steps include:

- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) or triphenylphosphine derivatives to stabilize reactive moieties during intermediate steps (e.g., as seen in spirocyclic carboxamide synthesis in ).

- Reagent compatibility : Select fluorinated aryl reagents and coupling agents (e.g., trifluoromethylpyridinyl anilines) to minimize side reactions.

- Step-wise purification : Employ membrane separation technologies (e.g., tangential flow filtration) for intermediates, as outlined in chemical engineering design principles .

- Yield optimization : Use fractional factorial design to test variables like temperature, solvent polarity, and catalyst loading.

Q. How can researchers characterize the stability of this compound under various experimental conditions?

- Methodological Answer : Stability studies should combine accelerated degradation tests and spectroscopic monitoring:

- pH-dependent degradation : Use HPLC-MS to track decomposition products at pH 2–12 (simulating physiological and storage conditions).

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Expose samples to UV-Vis radiation (200–800 nm) and monitor changes via UV-spectroscopy.

- Hypothetical Data Table :

| Condition | Degradation Rate (%) | Major Byproduct Identified |

|---|---|---|

| pH 2, 25°C | 12% | Hydrolyzed pteridin derivative |

| pH 7, 60°C | 38% | Oxidized diphosphate form |

| UV exposure, 48h | 25% | Radical-adducted species |

Q. What analytical techniques are recommended for assessing purity?

- Methodological Answer : Combine orthogonal methods:

- Quantitative NMR (qNMR) : Use deuterated DMSO or CDCl₃ to quantify residual solvents and impurities.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass error.

- Ion chromatography : Detect anionic contaminants (e.g., free phosphate groups).

- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., spirocyclic analogs in ).

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement a hybrid computational-experimental workflow:

- Quantum mechanical (QM) calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., ICReDD’s reaction path search methods in ).

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvent/catalyst pairs.

- Microkinetic modeling : Simulate reaction networks to prioritize high-yield pathways.

- Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials).

Q. How can conflicting spectroscopic data be resolved when analyzing derivatives?

- Methodological Answer : Address contradictions via:

- Multi-nuclear NMR : Use ¹⁵N/³¹P NMR to resolve overlapping signals in heterocyclic cores.

- Density functional theory (DFT) : Calculate chemical shifts and compare with experimental data (e.g., ’s feedback loop).

- Dynamic NMR (DNMR) : Investigate rotational barriers in substituents causing signal splitting.

- Crystallographic validation : Resolve tautomeric or conformational ambiguities (e.g., spirocyclic structures in ).

Q. What reactor designs are optimal for scaling up synthesis?

- Methodological Answer : Follow chemical engineering principles ():

- Continuous flow reactors : Minimize thermal gradients for exothermic steps (e.g., diphosphate coupling).

- Oscillatory baffled reactors : Enhance mixing in viscous reaction media.

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.

- Hypothetical Scaling Parameters :

| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 24h | 18h |

| Yield | 62% | 58% |

| Purity | 95% | 93% |

Q. How can mechanistic studies elucidate degradation pathways?

- Methodological Answer : Combine isotopic labeling and advanced spectroscopy:

- ¹⁸O/²H labeling : Track oxygen and hydrogen migration during hydrolysis.

- Electron paramagnetic resonance (EPR) : Detect radical intermediates under oxidative stress.

- Time-resolved fluorescence : Monitor conformational changes in the tetrahydropteridin core.

- Computational degradation modeling : Use QM/MM simulations to map potential energy surfaces ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.